molecular formula C15H9F4N3S B11777809 5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(pyridin-4-YL)thiazol-2-amine

5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(pyridin-4-YL)thiazol-2-amine

Cat. No.: B11777809
M. Wt: 339.3 g/mol
InChI Key: SQJJKHYLPINZSN-UHFFFAOYSA-N
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Description

5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(pyridin-4-YL)thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(pyridin-4-YL)thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Substitution Reactions:

    Coupling with Pyridine: The final step involves coupling the thiazole derivative with a pyridine ring, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the pyridine ring.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.

    Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, thiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its interactions with various biological targets.

Medicine

Medicinal chemistry applications might include the development of new drugs for treating diseases such as cancer, infections, or neurological disorders. The compound’s structure suggests it could have bioactive properties worth exploring.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile tool in industrial chemistry.

Mechanism of Action

The mechanism of action for 5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(pyridin-4-YL)thiazol-2-amine would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction could involve binding to the active site of an enzyme or altering the conformation of a receptor.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine share structural similarities.

    Fluorinated Aromatics: Compounds such as 2-fluoro-5-(trifluoromethyl)aniline and 4-fluoropyridine have similar fluorinated aromatic rings.

Uniqueness

What sets 5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(pyridin-4-YL)thiazol-2-amine apart is the combination of the thiazole ring with both a fluorinated phenyl group and a pyridine ring. This unique structure could confer distinct biological activities and chemical reactivity, making it a compound of interest for further research.

Properties

Molecular Formula

C15H9F4N3S

Molecular Weight

339.3 g/mol

IUPAC Name

5-[2-fluoro-5-(trifluoromethyl)phenyl]-N-pyridin-4-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C15H9F4N3S/c16-12-2-1-9(15(17,18)19)7-11(12)13-8-21-14(23-13)22-10-3-5-20-6-4-10/h1-8H,(H,20,21,22)

InChI Key

SQJJKHYLPINZSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CN=C(S2)NC3=CC=NC=C3)F

Origin of Product

United States

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